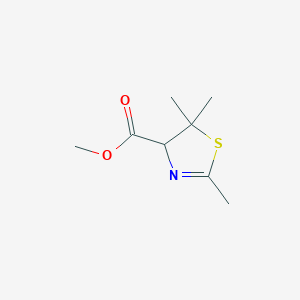
Methyl 2,5,5-trimethyl-4,5-dihydro-1,3-thiazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2,5,5-trimethyl-4,5-dihydro-1,3-thiazole-4-carboxylate is a heterocyclic organic compound that features a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds . This compound is characterized by its unique structure, which includes a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom.
Méthodes De Préparation
The synthesis of methyl 2,5,5-trimethyl-4,5-dihydro-1,3-thiazole-4-carboxylate typically involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . The reaction conditions often include the use of solvents such as alcohol or ether, and the process may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Methyl 2,5,5-trimethyl-4,5-dihydro-1,3-thiazole-4-carboxylate undergoes various types of chemical reactions, including electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . Common reagents used in these reactions include electrophiles and nucleophiles, depending on the type of substitution reaction. Major products formed from these reactions can include various substituted thiazole derivatives, which may exhibit different biological activities.
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications due to its biological activities. It is used in the development of antimicrobial, antifungal, antiviral, and antitumor agents . In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic effects, including its role as an antioxidant, analgesic, anti-inflammatory, and neuroprotective agent . In industry, it is used in the production of biocides, fungicides, dyes, and chemical reaction accelerators .
Mécanisme D'action
The mechanism of action of methyl 2,5,5-trimethyl-4,5-dihydro-1,3-thiazole-4-carboxylate involves its interaction with various molecular targets and pathways. The thiazole ring’s aromaticity, characterized by the delocalization of π-electrons, plays a crucial role in its biological activity . The compound can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects. For example, its antioxidant activity may involve scavenging free radicals and reducing oxidative stress.
Comparaison Avec Des Composés Similaires
Methyl 2,5,5-trimethyl-4,5-dihydro-1,3-thiazole-4-carboxylate can be compared with other thiazole derivatives, such as sulfathiazole, ritonavir, abafungin, bleomycin, and tiazofurin . These compounds share the thiazole ring structure but differ in their substituents and biological activities. The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties. For instance, its trimethyl groups may enhance its lipophilicity and membrane permeability, contributing to its effectiveness in various applications.
Propriétés
Numéro CAS |
6326-86-9 |
|---|---|
Formule moléculaire |
C8H13NO2S |
Poids moléculaire |
187.26 g/mol |
Nom IUPAC |
methyl 2,5,5-trimethyl-4H-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C8H13NO2S/c1-5-9-6(7(10)11-4)8(2,3)12-5/h6H,1-4H3 |
Clé InChI |
BKRFMXJQHCAWGT-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(C(S1)(C)C)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





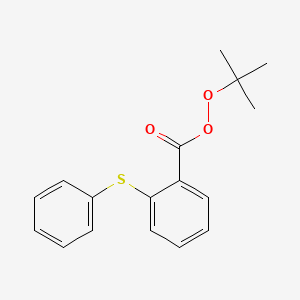
![[4-(2-Hydroxyethoxy)phenyl]arsonic acid](/img/structure/B14736467.png)
![1-[(4-Hydroxyphenyl)methyl]naphthalen-2-ol](/img/structure/B14736474.png)

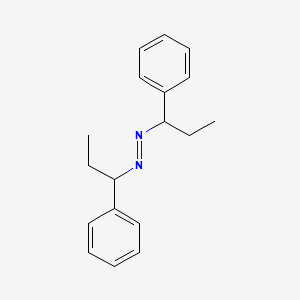
![3-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propoxy}propanenitrile](/img/structure/B14736494.png)
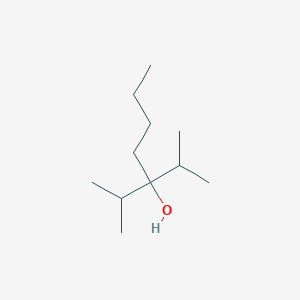

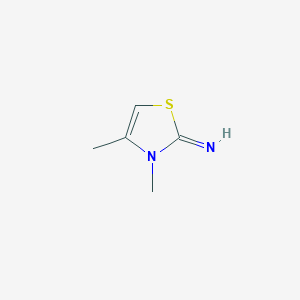
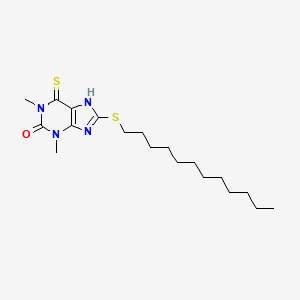
![ethyl (4E)-4-[(4-nitrophenyl)hydrazinylidene]pentanoate](/img/structure/B14736511.png)
